5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde
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Overview
Description
5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H9N3O It is a derivative of nicotinaldehyde, featuring a pyrazole ring substituted at the 4-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require careful control of temperature and solvent to ensure the desired regioisomer is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 5-(1-Methyl-1H-pyrazol-4-yl)nicotinic acid.
Reduction: 5-(1-Methyl-1H-pyrazol-4-yl)nicotinyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring and the aldehyde group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-(1-Phenyl-1H-pyrazol-4-yl)nicotinaldehyde: Similar structure but with a phenyl group instead of a methyl group.
1-Methyl-4-pyrazoleboronic acid pinacol ester: Contains a boronic acid ester group instead of an aldehyde group.
Uniqueness
5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(1-methylpyrazol-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-6-10(5-12-13)9-2-8(7-14)3-11-4-9/h2-7H,1H3 |
InChI Key |
SYCHAUTYSSIBOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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